1-phenyl-1-thien-2-ylmethanamine
CAS No.: 5693-42-5
Cat. No.: VC4486461
Molecular Formula: C11H11NS
Molecular Weight: 189.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5693-42-5 |
|---|---|
| Molecular Formula | C11H11NS |
| Molecular Weight | 189.28 |
| IUPAC Name | phenyl(thiophen-2-yl)methanamine |
| Standard InChI | InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |
| Standard InChI Key | MUAFFFYJFXPGHN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CS2)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
1-Phenyl-1-thien-2-ylmethanamine features a central methanamine group (-CH(NH₂)-) bridging a phenyl ring and a thiophene (thienyl) ring. The thienyl group, a five-membered aromatic ring containing sulfur, contributes to the compound’s electronic diversity, enhancing its reactivity and interaction with biological targets . The IUPAC name, phenyl(thiophen-2-yl)methanamine, reflects this connectivity, while its SMILES notation (C1=CC=C(C=C1)C(C2=CC=CS2)N) provides a linear representation of the structure .
Physicochemical Properties
Key physical properties include a density of 1.163 g/cm³, a boiling point of 313.8°C, and a flash point of 143.6°C . The polar surface area (PSA) of 54.26 Ų and a LogP value of 3.50 indicate moderate hydrophilicity and lipophilicity, suggesting balanced membrane permeability for biological applications .
Table 1: Physicochemical Properties of 1-Phenyl-1-thien-2-ylmethanamine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.28 g/mol | |
| Density | 1.163 g/cm³ | |
| Boiling Point | 313.8°C | |
| Flash Point | 143.6°C | |
| LogP | 3.50 | |
| Polar Surface Area | 54.26 Ų |
Synthesis and Derivative Development
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or addition reactions between thienyl derivatives and phenyl-substituted amines. For example, selenium dioxide-mediated oxidation of acetophenones yields phenylglyoxals, which subsequently react with primary amines to form 1-phenyl-1-thien-2-ylmethanamine analogues . Optimized protocols emphasize controlled reaction conditions to maximize yield and purity.
Structural Analogues
Modifications to the parent structure have explored substitutions at the phenyl and thienyl rings. For instance, introducing carboxyl or nitro groups at the para-position of the phenyl ring enhances MCR-1 enzyme inhibitory activity, while fluorination or hydroxylation often abolishes it . Derivatives like 1-(2-thien-2-ylphenyl)methanamine hydrochloride (CAS 863991-95-1) demonstrate improved solubility due to salt formation .
Table 2: Key Derivatives and Their Properties
Future Directions
Further studies should explore:
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